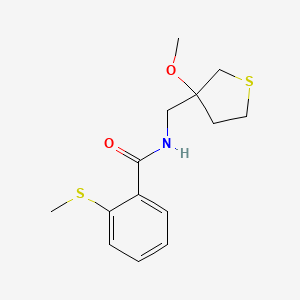![molecular formula C28H25N3O5 B2531026 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 892437-07-9](/img/structure/B2531026.png)
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a chlorothienopyrimidin compound was achieved by condensation of 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethanediamine intermediate, which was prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea and chlorination with phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography, revealing that such compounds can crystallize in the tetragonal system. The bond lengths and angles can be optimized using density functional theory (DFT) and compared with X-ray diffraction values to understand the geometry of the molecule .
Chemical Reactions Analysis
The chemical reactions involving these compounds can include interactions with biological targets. For example, molecular docking studies have shown that related compounds may exhibit inhibitory activity against certain proteins, which could be relevant for the development of anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their ability to inhibit the proliferation of various cancer cell lines, have been studied. The title compound in one of the papers showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with IC50 values in the low micromolar range . Additionally, the molecular electrostatic potential (MEP) surface map of these molecules can be investigated using theoretical calculations at the B3LYP/6-311+G(d,p) levels, providing insight into the electronic properties of the molecule .
In another study, a compound with a methoxyphenyl and methylbenzyl group was synthesized and evaluated in vivo as an imaging probe for 5-HT2A receptors. Although it showed high potency and selectivity as a competitive antagonist, it was not suitable as a PET ligand for imaging 5-HT2A receptors due to lack of tracer retention or specific binding .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Al-Sanea et al. (2020) explored the synthesis of derivatives related to this compound, focusing on their anticancer activity. One of the compounds exhibited cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel derivatives, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5, 4-b’]difuran-2-carboxamide. These compounds exhibited significant cyclooxygenase inhibition and displayed notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antihistaminic and Antimuscarinic Effects
- Maggiali et al. (1988) reported the synthesis and evaluation of similar pyrimidine compounds for their inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum (Maggiali et al., 1988).
Synthesis and Biological Activities
- Su et al. (1986) explored the synthesis of analogues of aminopterin and folic acid, which showed significant anticancer activity in vitro and in vivo (Su et al., 1986).
Antimicrobial Activity
- Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Synthesis and Application in Pharmaceuticals
- Sakai et al. (2022) discussed p-methoxybenzyl N-acetylcarbamate potassium salts as reagents for N-alkylacetamide and p-methoxy- and 2,4-dimethoxybenzyl carbamates, highlighting their potential use in synthesizing pharmaceutical products (Sakai et al., 2022).
Radioactive Labeling for Imaging
- Dollé et al. (2008) reported on the synthesis of a radioligand, DPA-714, for imaging the translocator protein (18 kDa) using positron emission tomography, a technique relevant for biomedical imaging (Dollé et al., 2008).
Synthesis and Antimicrobial Studies
- Amr et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents using citrazinic acid as a starting material, demonstrating potential in combating bacterial infections (Amr et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-18-7-9-19(10-8-18)15-29-24(32)17-30-25-22-5-3-4-6-23(22)36-26(25)27(33)31(28(30)34)16-20-11-13-21(35-2)14-12-20/h3-14H,15-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXTQBKSCMEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

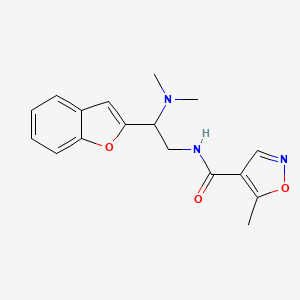

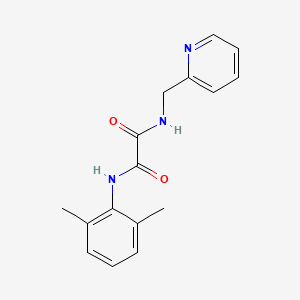
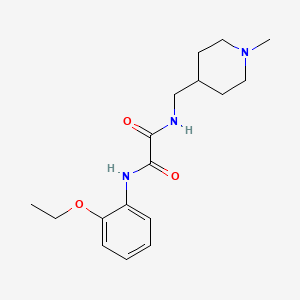
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
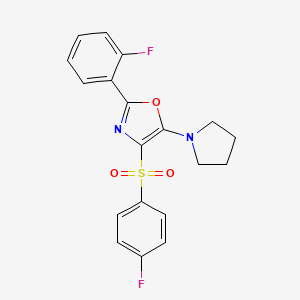
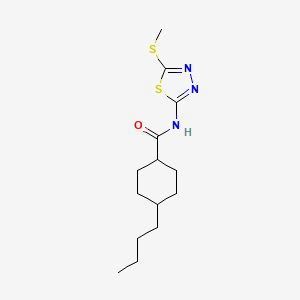
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

